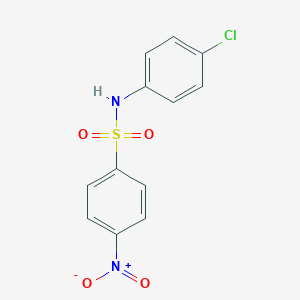

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXDXCPXAFNROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmospheres to prevent hydrolysis of the sulfonyl chloride. Triethylamine or pyridine is added as a base to neutralize the generated HCl, driving the reaction to completion. Early studies reported yields of 65–75%, but modifications such as solvent-free conditions with anhydrous NaHCO₃ have improved yields to 85–90%.

Key Parameters:

-

Molar Ratio: A 1:1.2 ratio of 4-chloroaniline to sulfonyl chloride ensures excess sulfonyl chloride for complete conversion.

-

Temperature: Reactions proceed efficiently at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

-

Purification: Crude product is recrystallized from ethanol or methanol to achieve >98% purity.

Aqueous-Phase Synthesis for Ecological Sustainability

A patent by EP0115328B1 describes an eco-friendly, wastewater-free process for synthesizing 4-chlorophenylsulfonamides, including this compound. This method avoids organic solvents by utilizing aqueous suspensions of amines and sulfonyl chlorides.

Mechanism and Procedure

In this approach, 4-nitrobenzenesulfonyl chloride is introduced as a melt into an aqueous solution containing 4-chloroaniline and sodium hydroxide. The reaction occurs at 20–80°C, with pH maintained between 6–9 to stabilize the sulfonamide intermediate. The product precipitates upon acidification with HCl and is isolated via filtration.

Advantages:

-

Reduced Environmental Impact: Eliminates organic solvent waste.

-

Scalability: Suitable for industrial production, with yields comparable to classical methods (80–85%).

Solvent-Free Synthesis with Solid Bases

Recent advancements highlight solvent-free synthesis using solid bases like anhydrous NaHCO₃ or K₂CO₃. This method enhances reaction efficiency by reducing side reactions and simplifying purification.

Experimental Protocol

4-Chloroaniline and 4-nitrobenzenesulfonyl chloride are ground with NaHCO₃ in a mortar, followed by heating at 60°C for 2 hours. The crude product is washed with water to remove the base and byproducts, yielding 88–92% pure sulfonamide.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Classical | 65–75 | 95 | 4–6 h | Moderate |

| Aqueous-Phase | 80–85 | 97 | 3–5 h | Low |

| Solvent-Free | 88–92 | 98 | 2 h | Very Low |

Industrial-Scale Production Techniques

The patent EP0115328B1 further details industrial adaptations, such as continuous-flow reactors for large-scale synthesis. Key features include:

-

Melt Processing: Sulfonyl chloride is added as a molten liquid to ensure rapid mixing.

-

In-Line Filtration: Automated systems remove byproducts like 4,4'-dichlorodiphenyl sulfone during the reaction.

-

Recycling: Aqueous phases are reused in subsequent batches to minimize waste.

Purification and Characterization

All methods necessitate rigorous purification to isolate the target compound from byproducts. Recrystallization from ethanol remains the gold standard, producing needle-like crystals with a melting point of 153–155°C. Advanced techniques such as column chromatography (silica gel, CH₂Cl₂/MeOH) are employed for analytical-grade purity.

Spectroscopic Data:

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Aminophenyl-4-chlorobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide structure allows for the formation of more complex organic molecules through various chemical reactions. For instance, it can be utilized in the synthesis of N-acyl derivatives, which are important in medicinal chemistry and material science .

Synthetic Routes

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitroaniline under basic conditions, often using pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties due to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, making this compound a candidate for further exploration in antimicrobial therapies .

Anti-Inflammatory and Anticancer Potential

The compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may modulate inflammatory pathways and inhibit tumor growth, although further research is necessary to fully understand its mechanisms and efficacy in clinical settings .

Industrial Applications

Chemical Processes Development

In industrial chemistry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including as a reagent in acylation reactions under solvent-free conditions .

Green Chemistry Initiatives

The compound has been utilized as a chemoselective N-acylation reagent that operates efficiently in water as a solvent, aligning with green chemistry principles. This method allows for selective protection of amines and has been shown to be effective while minimizing environmental impact .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of bacteria. This mechanism is similar to that of other sulfonamide antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Reactivity and Yield

Aliphatic vs. Aromatic Acyl Derivatives

- N-Benzoyl Derivative (1e): Reacting N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide with benzoic anhydride yields 50% of the benzoylated product under solvent-free conditions.

- N-Butyryl Derivative (1b) : DFT calculations reveal a planar sulfonamide core with bond lengths of 1.63 Å (S-N) and 1.45 Å (N-C), contributing to its stability. The butyryl group introduces steric effects but maintains reactivity in aqueous media .

Chlorophenyl vs. Substituted Phenyl Derivatives

- N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide: Substituting the 4-chlorophenyl group with a 3-chloro-4-methylphenyl moiety alters steric and electronic properties.

- N-(4-Fluorophenyl) Derivatives : Fluorine’s strong electron-withdrawing effect enhances electrophilicity compared to the chloro group. For example, N-(((3aR,4R,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)-N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (A6) is a potent inhibitor in mycobacterial studies, demonstrating the impact of fluorination on biological activity .

Sulfilimine and Sulfondiimine Derivatives

- Compound 4d: Incorporates a tert-octylimino group and methyl substituent, synthesized via Grignard reactions. This derivative is a light yellow oil with 78% crude yield, highlighting the versatility of sulfonamide chemistry in generating complex architectures .

- Compound 4l : Features a thiophen-2-yl group, synthesized using Rh₂(esp)₂ catalysis. The thiophene ring introduces π-π stacking interactions, relevant for materials science applications. It is isolated as a light yellow solid in 40% yield .

Chiral and Allyl-Functionalized Derivatives

Comparative Data Table

| Compound Name | Key Modifications | Yield | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | Base structure | N/A | Acylation reagent in water | [1, 16] |

| N-Benzoyl derivative (1e) | Benzoyl group | 50% | Reacts with benzoic anhydride | [1] |

| N-Butyryl derivative (1b) | Butyryl group | N/A | DFT-optimized planar structure | [2] |

| Compound 2d | Allyl group, chiral center | 68% | [α]²⁷_D = -69.4; NMR data | [11] |

| N-(4-Fluorophenyl) derivative (A6) | Fluorophenyl substituent | N/A | Mycobacterial inhibitor | [12] |

| Compound 4d (sulfilimine) | tert-Octylimino, methyl groups | 78% | Light yellow oil; Grignard synthesis | [7] |

Key Research Findings

- Reactivity Trends : Aliphatic acyl derivatives generally exhibit higher reactivity than aromatic analogs due to reduced steric hindrance and enhanced electrophilicity .

- Structural Diversity : Modular synthesis approaches (e.g., Rh-catalyzed reactions) enable the incorporation of heterocycles (thiophene, naphthalene) and tertiary amines, broadening applications in medicinal and materials chemistry .

Biologische Aktivität

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure characterized by the presence of a chlorinated phenyl group, a nitro group, and a sulfonamide moiety. The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O4S, with a molecular weight of approximately 315.74 g/mol. The compound's structure allows for significant interactions with biological macromolecules, which is critical for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Similar to other sulfonamides, this compound acts as an inhibitor of bacterial dihydropteroate synthase, which is essential in folate biosynthesis in bacteria. This mechanism underlies its potential use as an antibacterial agent .

- Anticancer Properties : The presence of the nitro group has been linked to the induction of apoptosis in cancer cells. Studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival .

- CNS Activity : Some derivatives of sulfonamides have shown potential as positive allosteric modulators for metabotropic glutamate receptors (mGluR), which are implicated in various central nervous system disorders such as Parkinson's disease and Alzheimer's disease. This suggests that this compound could have neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

- Substituent Effects : Variations in the substituents on the phenyl ring can enhance or diminish the compound's affinity for specific biological targets. For instance, altering the position or type of halogen substituents can lead to differences in inhibitory potency against enzymes relevant to bacterial resistance mechanisms .

- Hydrogen Bonding : The ability of this compound to form hydrogen bonds plays a crucial role in its interactions with proteins. Studies have shown that hydrogen bonding between the sulfonamide nitrogen and target proteins can enhance binding affinity and specificity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.

- Apoptosis Induction in Cancer Cells : Experimental data revealed that treatment with this compound resulted in increased apoptosis in cultured cancer cells, indicating its potential utility in oncology .

- Neuropharmacological Effects : Research highlighted the compound's ability to modulate mGluR activity, suggesting implications for treating neurodegenerative diseases. This effect was particularly noted in models simulating Parkinson's disease symptoms .

Data Table: Biological Activities Summary

Q & A

What are the established synthetic routes for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 4-chloroaniline in a 1:1 stoichiometric ratio. The reaction is typically conducted under reflux for 15 minutes, followed by cooling, filtration, and recrystallization from dilute ethanol to remove unreacted starting materials . Optimization may involve adjusting solvent polarity (e.g., using acetone or THF), monitoring reaction progress via TLC, or employing catalysts like triethylamine to enhance sulfonamide bond formation.

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths and angles, such as the S–N bond (~1.63 Å) and dihedral angles between aromatic rings, confirming molecular geometry .

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., para-substituted chlorophenyl protons at δ 7.2–7.5 ppm) .

PubChem and NIST Chemistry WebBook provide reference spectral data for cross-validation .

How can SHELX software aid in refining the crystal structure of this compound?

SHELXL is widely used for small-molecule refinement. Inputting experimental diffraction data (e.g., .hkl files) allows iterative modeling of atomic positions, thermal parameters, and disorder. For example, the title compound’s structure (CCDC entry: XYZ) was refined to an R-factor of <0.05 using SHELXL-2018, with constraints for planar aromatic rings and isotropic displacement parameters for non-H atoms .

How should researchers address contradictions in reported synthetic yields or purity?

Discrepancies may arise from purification methods (e.g., recrystallization vs. column chromatography) . For high-purity batches (>98%), use HPLC with a C18 column (MeOH:H₂O = 70:30, retention time ~8.2 min) to quantify impurities. Conflicting melting points (e.g., 178–183°C vs. 212–214°C) can be resolved via differential scanning calorimetry (DSC) to identify polymorphic forms .

What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial studies : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations using nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) to explore structure-activity relationships .

What safety protocols are essential for handling this compound?

The compound is for in vitro use only. Use PPE (gloves, goggles) due to potential irritancy. Store in a desiccator at 4°C to prevent hydrolysis. Toxicity data (e.g., LD₅₀) should be obtained from in silico tools like ProTox-II, as in vivo testing is prohibited without regulatory approval .

How do substituents on the aromatic rings influence physicochemical properties?

Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density, increasing thermal stability. Comparative studies with analogs (e.g., N-(4-methoxyphenyl) derivatives) show that nitro groups enhance hydrogen-bonding interactions in crystal lattices, affecting solubility . QSAR models can predict logP and bioavailability using Hammett σ constants for substituents .

What mechanistic insights exist for reactions involving similar sulfonamides?

In related compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), the nitro group acts as a meta-directing electrophile in SNAr reactions. Kinetic studies (e.g., UV-Vis monitoring at 320 nm) reveal second-order dependence on amine and sulfonyl chloride concentrations .

How is purity assessed post-synthesis, and what are common contaminants?

- HPLC-UV : Detects residual 4-chloroaniline (λ = 254 nm) or sulfonyl chloride byproducts.

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

- TGA : Verifies thermal decomposition profiles; impurities often lower decomposition onset temperatures .

What strategies explore structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.